molecular formula C14H20ClN3O B13003784 H-DL-Trp-N-ipr.HCl

H-DL-Trp-N-ipr.HCl

Cat. No.: B13003784
M. Wt: 281.78 g/mol
InChI Key: ADBHGDHKPIRVDH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Trp-N-ipr.HCl typically involves the protection of the amino group of tryptophan, followed by the introduction of the N-isopropyl group. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of protecting groups, such as tert-butoxycarbonyl (Boc), and reagents like isopropylamine and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

H-DL-Trp-N-ipr.HCl can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

H-DL-Trp-N-ipr.HCl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of H-DL-Trp-N-ipr.HCl involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to produce serotonin and melatonin, which play crucial roles in regulating mood, sleep, and other physiological functions. The compound’s effects are mediated through its interaction with specific receptors and enzymes involved in these pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to H-DL-Trp-N-ipr.HCl include:

Uniqueness

This compound is unique due to its specific N-isopropyl substitution, which imparts distinct chemical and biological properties. This modification can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

2-amino-3-(1H-indol-3-yl)-N-propan-2-ylpropanamide;hydrochloride

InChI

InChI=1S/C14H19N3O.ClH/c1-9(2)17-14(18)12(15)7-10-8-16-13-6-4-3-5-11(10)13;/h3-6,8-9,12,16H,7,15H2,1-2H3,(H,17,18);1H

InChI Key

ADBHGDHKPIRVDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl

Origin of Product

United States

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